6-O-烯丙基-α-D-半乳呋喃糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Allyl 6-O-Allyl-α-D-galactopyranoside is a biochemical compound with the molecular formula C12H20O6 and a molecular weight of 260.28 . It is also known by the alternate name 2-Propenyl 6-O-2-Propenyl-α-D-galactopyranoside .

Molecular Structure Analysis

The molecular structure of Allyl 6-O-Allyl-α-D-galactopyranoside can be represented by the SMILES stringOC[C@H]1OC@HC@HC@@H[C@H]1O . The InChI key for this compound is XJNKZTHFPGIJNS-NXRLNHOXSA-N . Physical And Chemical Properties Analysis

The physical and chemical properties of Allyl 6-O-Allyl-α-D-galactopyranoside include an optical activity of [α]20/D +175°, c = 1.5 in H2O and a melting point of 141-145 °C (lit.) .科学研究应用

Natural Product Synthesis

Allyl 6-O-Allyl-α-D-galactopyranoside can be used in the allyl–allyl cross-coupling reaction, which is a crucial cross-coupling reaction providing a practical synthetic route for the direct construction of 1,5-dienes . These 1,5-dienes are abundant in terpenes and are significant building blocks in chemical synthesis . This strategy has been successfully applied in stereoselective total syntheses of a number of complex natural products .

Surfactant Production

Alkyl β-D-galactopyranosides, which can be synthesized using D-galactose and alcohols with different chain lengths as raw materials, have excellent properties such as high surface activity, excellent biodegradability, and antimicrobial activity . They are low toxicity and readily obtained from renewable resources including sugars and alcohols . Allyl 6-O-Allyl-α-D-galactopyranoside could potentially be used in the synthesis of these surfactants.

Drug Delivery Systems

Alkyl galactosides, including potentially Allyl 6-O-Allyl-α-D-galactopyranoside, possess potential benefits in pharmaceutical development . They can be used to formulate conventional and advanced drug delivery systems, often being used as a substitute for conventional surfactants .

Emulsification and Foaming

Alkyl β-D-galactopyranosides have excellent emulsifying properties, better foaming ability, and the best foam stability . Allyl 6-O-Allyl-α-D-galactopyranoside could potentially be used in applications requiring these properties.

Thermotropic Liquid Crystalline Properties

Alkyl β-D-galactopyranosides show the distinctive optical texture of a thermotropic liquid crystal smectic A type phase . Allyl 6-O-Allyl-α-D-galactopyranoside could potentially be used in applications requiring these properties.

Wettability

Decyl β-D-galactopyranoside showed the strongest wettability . Allyl 6-O-Allyl-α-D-galactopyranoside could potentially be used in applications requiring this property.

安全和危害

属性

| { "Design of the Synthesis Pathway": "The synthesis of Allyl 6-O-Allyl-α-D-galactopyranoside can be achieved through the O-glycosylation reaction between allyl alcohol and 6-O-allyl-α-D-galactopyranosyl chloride.", "Starting Materials": [ "6-O-allyl-α-D-galactopyranosyl chloride", "Allyl alcohol", "Anhydrous pyridine", "Anhydrous dichloromethane", "Anhydrous sodium sulfate" ], "Reaction": [ "To a solution of 6-O-allyl-α-D-galactopyranosyl chloride (1.0 g, 3.2 mmol) in anhydrous dichloromethane (10 mL) at 0°C, add anhydrous pyridine (0.82 mL, 10.2 mmol) dropwise under stirring.", "After stirring for 30 min, add allyl alcohol (0.44 mL, 5.6 mmol) dropwise to the reaction mixture at 0°C.", "Stir the reaction mixture at 0°C for 2 h and then at room temperature for an additional 2 h.", "Quench the reaction by adding water (10 mL) and extract the product with dichloromethane (3 x 20 mL).", "Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to obtain Allyl 6-O-Allyl-α-D-galactopyranoside as a white solid (yield: 70%)." ] } | |

CAS 编号 |

2595-09-7 |

产品名称 |

Allyl 6-O-Allyl-α-D-galactopyranoside |

分子式 |

C12H20O6 |

分子量 |

260.286 |

IUPAC 名称 |

(2S,3R,4S,5R,6R)-2-prop-2-enoxy-6-(prop-2-enoxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H20O6/c1-3-5-16-7-8-9(13)10(14)11(15)12(18-8)17-6-4-2/h3-4,8-15H,1-2,5-7H2/t8-,9+,10+,11-,12+/m1/s1 |

InChI 键 |

OMKXRHOKCCXNSL-IIRVCBMXSA-N |

SMILES |

C=CCOCC1C(C(C(C(O1)OCC=C)O)O)O |

同义词 |

2-Propenyl 6-O-2-Propenyl-α-D-galactopyranoside |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2'-13C]uridine](/img/structure/B584034.png)

![[3'-13C]Uridine](/img/structure/B584035.png)

![tert-Butyl {[6-(hydroxymethyl)pyridin-2-yl]methyl}carbamate](/img/structure/B584039.png)

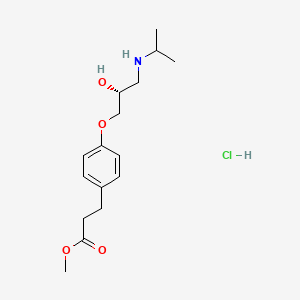

![4-[(2S)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester](/img/structure/B584052.png)

![L-[1-13C]xylose](/img/structure/B584054.png)